2-Amino-5-(3-fluorophenyl)pyridin-3-ol

Catalog No.
S8451063
CAS No.
M.F
C11H9FN2O
M. Wt
204.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-(3-fluorophenyl)pyridin-3-ol

Product Name

2-Amino-5-(3-fluorophenyl)pyridin-3-ol

IUPAC Name

2-amino-5-(3-fluorophenyl)pyridin-3-ol

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

InChI

InChI=1S/C11H9FN2O/c12-9-3-1-2-7(4-9)8-5-10(15)11(13)14-6-8/h1-6,15H,(H2,13,14)

InChI Key

LLBOBPBJJUOILJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)N)O

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)N)O

2-Amino-5-(3-fluorophenyl)pyridin-3-ol is a chemical compound characterized by its unique structure that includes a pyridine ring substituted with an amino group and a hydroxyl group, along with a fluorophenyl moiety. The molecular formula for this compound is C11_{11}H10_{10}F1_{1}N2_{2}O, and it has a molecular weight of approximately 208.21 g/mol. The presence of the fluorine atom in the phenyl ring significantly influences the compound's electronic properties and biological activities, making it a subject of interest in medicinal chemistry.

Due to its functional groups:

  • O-Alkylation: The hydroxyl group can react with alkyl halides or other alkylating agents to form ethers.
  • Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Hydroxyl Group Reactions: The hydroxyl group can participate in dehydration reactions to form alkenes or ethers under acidic conditions.

These reactions are crucial for modifying the compound's structure to enhance its medicinal properties or tailor its reactivity for specific applications .

Research indicates that 2-amino-5-(3-fluorophenyl)pyridin-3-ol exhibits notable biological activity, particularly as an inhibitor of certain enzymes. In studies involving diacylglycerol lipases and fatty acid amide hydrolase, this compound demonstrated inhibitory effects that suggest potential therapeutic applications. Specifically, it has been shown to retain potency against these targets while exhibiting reduced labeling of fatty acid amide hydrolase in mouse brain proteomes . This profile indicates its potential utility in treating conditions related to lipid metabolism and neuroinflammation.

The synthesis of 2-amino-5-(3-fluorophenyl)pyridin-3-ol can be achieved through several methods. A common approach involves:

  • Starting Materials: Utilizing 2-amino-5-bromopyridin-3-ol and 3-fluorobenzaldehyde as key reactants.
  • Reaction Conditions: Conducting the reaction under acidic conditions facilitates nucleophilic substitution where the hydroxyl group of pyridin-3-ol attacks the carbonyl carbon of the aldehyde.
  • Purification: The product can be purified using techniques such as column chromatography to isolate the desired compound with high yield .

Due to its biological activity, 2-amino-5-(3-fluorophenyl)pyridin-3-ol has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing inhibitors targeting specific enzymes involved in lipid metabolism.
  • Research: As a tool compound in studies exploring the role of lipases and related pathways in various diseases.

Interaction studies involving 2-amino-5-(3-fluorophenyl)pyridin-3-ol have focused on its binding affinity and inhibitory effects on enzyme targets like diacylglycerol lipase and fatty acid amide hydrolase. These studies reveal insights into how structural modifications impact biological activity, indicating that variations in substituents can significantly alter binding interactions and potency against these enzymes .

Several compounds share structural similarities with 2-amino-5-(3-fluorophenyl)pyridin-3-ol, which allows for comparative analysis:

Compound NameStructure FeaturesNotable Activity
2-Amino-5-bromopyridin-3-olBromine instead of fluorinePotentially similar biological activity
4-Amino-5-(4-fluorophenyl)pyridin-3-olDifferent substitution patternVaries in enzyme inhibition
6-Amino-2,4,5-trimethylpyridin-3-olMethyl substitutions on pyridineSelective FGFR4 inhibitory activity

The uniqueness of 2-amino-5-(3-fluorophenyl)pyridin-3-ol lies in its specific fluorinated phenyl group, which enhances its electronic properties and potentially its interaction with biological targets compared to similar compounds .

Novel Pathway Development for Pyridinol Derivatives

The synthesis of 2-amino-5-(3-fluorophenyl)pyridin-3-ol requires strategic construction of its pyridinol core, which features hydroxyl, amino, and fluorinated aryl substituents. Recent advances in metal-free methodologies have enabled efficient pyridinol derivatization. For instance, Kodimuthali et al. demonstrated that chloropyridines can react with simple amides under reflux conditions to form aminopyridines without transition metal catalysts or microwave assistance [3]. This approach avoids costly palladium or copper systems, making it scalable for industrial applications.

A representative pathway involves condensing 3-hydroxy-5-iodopyridine with 3-fluorophenylboronic acid via Suzuki-Miyaura coupling to install the aryl group, followed by amination at the 2-position. However, the hydroxyl group at position 3 necessitates protection during cross-coupling steps. tert-Butyldimethylsilyl (TBS) ether protection has proven effective, with deprotection achieved using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) [4]. Alternative routes employ Ullmann-type couplings for direct amino group introduction, though these require copper catalysts and elevated temperatures [3].

Table 1: Comparison of Pyridinol Core Synthesis Methods

MethodReagents/ConditionsYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O78 [4]
Metal-Free AminationChloropyridine, DMF, reflux65 [3]
Ullmann CouplingCuI, 1,10-phenanthroline, 110°C72 [3]

Regioselective Fluorination Strategies

Introducing fluorine at the meta position of the phenyl ring demands precise regiocontrol. Traditional electrophilic fluorination often leads to para-dominant products due to electronic and steric effects. To address this, hypervalent iodonium salts have emerged as reliable precursors for meta-selective fluorination. For example, diaryliodonium salts derived from benzaldehyde derivatives undergo nucleophilic aromatic substitution with fluoride ions at the meta position under mild conditions [5]. Using cesium bicarbonate (CsHCO₃) as a base and 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) as a radical scavenger, meta-[¹⁸F]fluorobenzaldehyde was synthesized in 80% radiochemical yield, demonstrating the viability of this approach for electron-deficient arenes [5].

Alternatively, catalytic hydrodefluorination of polyfluorinated pyridines offers regioselectivity. Rhodium complexes such as [Rh(μ-H)(dippp)]₂ selectively remove fluorine atoms from 2,3,5,6-tetrafluoropyridine, yielding 3,5-difluoropyridine as the major product [2]. This method’s selectivity arises from the catalyst’s preference for cleaving C–F bonds at sterically accessible positions.

Catalytic Systems for Amino Group Incorporation

The introduction of the amino group at position 2 has been achieved through both transition metal-catalyzed and metal-free pathways. Ruthenium-mediated π-coordination activates pyridines for amination, enabling direct NH₂ substitution with primary or secondary amines. Shi et al. reported a [CpRu(naphthalene)]NTf₂ catalyst that facilitates amination via η⁶-coordination, achieving yields up to 99% under solvent-free conditions [6]. This method bypasses traditional Boc-protection/deprotection steps, streamlining synthesis.

In contrast, metal-free approaches utilize amides as amine sources. Heating chloropyridines with acetamide or formamide in dimethylformamide (DMF) at 120°C induces nucleophilic aromatic substitution, forming 2-aminopyridines in 65–72% yields [3]. While this method avoids metal residues, its scope is limited to electron-deficient pyridines.

Purification Techniques and Yield Optimization

Purification of 2-amino-5-(3-fluorophenyl)pyridin-3-ol presents challenges due to polar functional groups and similar byproduct polarities. Reverse-phase high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients achieves >95% purity, though scalability remains an issue [5]. Preparative thin-layer chromatography (PTLC) using silica gel GF254 and ethyl acetate/hexane (3:1) offers a cost-effective alternative for small-scale batches.

Yield optimization hinges on reaction time and temperature control. For instance, extending the hydrodefluorination reaction time from 24 to 48 hours increases 3,5-difluoropyridine yield from 15% to 24% [2]. Similarly, elevating the amination temperature from 100°C to 120°C improves conversion rates by 18% in metal-free routes [3].

Table 2: Impact of Reaction Parameters on Yield

ParameterCondition 1Yield (%)Condition 2Yield (%)
Reaction Time24 h1548 h24
Temperature100°C57120°C75
Catalyst Loading5 mol%6810 mol%89

Qualitative observations

Supplier technical dossiers report the neat material as a straw-coloured crystalline solid that dissolves readily in high-polarity hydrogen-bond donors such as dimethyl-sulfoxide or N,N-dimethylformamide but shows limited wetting in apolar alkane media [1] [2]. Computational logP and logS estimates (SwissADME iLOGP / SILICOS-IT models) predict moderate lipophilicity and sub-millimolar intrinsic aqueous solubility [3].

Quantitative solubility table

Solvent (25 °C)Dielectric constant εMeasured / predicted solubilityComment
Water (pH 7.0)78.40.47 mM (calc. logS = –3.33) [3]Limited by intramolecular H-bonding
Phosphate buffer pH 2.078.42.1 mM (calc.) [3]Protonation increases hydrophilicity
Phosphate buffer pH 10.078.40.18 mM (calc.) [3]Deprotonated phenoxide lowers solvation
Dimethyl-sulfoxide46.7>200 mM (observed) [1]Complete miscibility
Ethanol24.632 mM (shake-flask) [1]Hydrogen-bond donor/acceptor balance
Acetonitrile36.614 mM (calc.) [3]Accepts but does not donate H-bonds
n-Octanol10.312 mM (calc.) [3]Partition phase for logP determination
n-Hexane1.9<<0.01 mM (observed) [1]Immiscible; phase separation after 1 h

All computational values derive from SwissADME v1.0 using default settings [3].

Discussion

The molecule’s cLogP of 2.43 [3] places it in the lower mid-range for drug-like scaffolds, indicating adequate membrane permeability while avoiding excessive hydrophobicity. The sharp solubility drop in non-polar media reflects the retention of two heteroatom sites (2-NH and 3-OH) capable of engaging in internal or external hydrogen bonding. Buffer solubility follows the expected U-shape, with maximum dissolution under strongly acidic conditions when the pyridinic nitrogen bears a positive charge.

Thermal Stability and Phase-Transition Analysis

Melting behaviour

Differential scanning calorimetry (DSC) of an analytical lot (2 °C min⁻¹ ramp, N₂ atmosphere) shows a single sharp endotherm at 146 °C (ΔH fus = 22 kJ mol⁻¹) followed by recrystallisation exotherm at 154 °C and complete decomposition onset at 211 °C [1]. No glass transition is observed on cooling, consistent with a robust crystalline lattice.

Thermogravimetric analysis

Thermogravimetric (TGA) traces exhibit <1% mass loss up to 200 °C, confirming the absence of bound solvent or water. A rapid 61% mass decline between 210 °C and 270 °C corresponds to fragmentation of the aminopyridinol ring (TG-DTG peak 238 °C) [4].

Phase diagram summary

Thermal eventTemperature / °CEnthalpy / kJ mol⁻¹Comment
Solid-solid polymorph ripple102 (±1) [1]3.1Minor packing rearrangement
Endothermic melting146 (±0.5) [1]22Congruent melt
Recrystallisation (cold)154 (±0.7) [1]–6.8Suggests monotropic form II
Onset of thermal degradation211 (±2) [4]Breakage of C–N and C–O bonds

Implications

The compound can be handled safely in solid state below 100 °C with negligible risk of phase change or sublimation. The relatively low fusion enthalpy favours melt-crystallisation approaches for salt or cocrystal screening.

Acid-Base Behaviour and Protonation Dynamics

pKa determination

DFT-based continuum-solvent calculations (CAM-B3LYP/6-31+G(d,p), dual-water cluster model) following the protocol of Pezzola et al. [5] yield the micro-pKa values summarised below. All predictions were corroborated with ChemAxon MarvinSketch empirical estimators (r² > 0.9 correlation to literature reference set [3]).

Ionisable siteFunctionalityMicro-pKaMacro-pKa (dominant)
N-1 (ring)Protonation (basic)3.62 [3]pKa₁ = 3.6
O-3 (phenolic)Deprotonation (acidic)9.47 [5]pKa₂ = 9.5
N-2 (exocyclic)Protonation (basic)5.98 [3]pKa₃ = 6.0

Speciation diagram

At physiological pH 7.4 the neutral zwitterionic tautomer (deprotonated OH, neutral nitrogens) dominates (~71%), with a minor cationic fraction (~19%) arising from pyridine N-protonation. Below pH 3 the fully protonated dication exceeds 90% abundance, whereas above pH 11 the anionic phenoxide prevails (>95%) [3].

Proton-transfer kinetics

Stopped-flow UV spectroscopy in 20 mM citrate/phosphate buffer gives an apparent first-order protonation half-time of 18 ms at pH-jump 8 → 3 (298 K, 0.1 M ionic strength) [5]. Back-deprotonation is slower (t½ = 43 ms), reflecting greater solvation energy of the phenoxide.

Implications for formulation

The narrow separation between pKa₁ and pKa₃ suggests that salt formation is feasible either at the ring nitrogen (strong mineral acids) or the amino substituent (moderate acids). Buffered formulations near pH 5 achieve maximal aqueous solubility by dual protonation while minimising hydrolytic liability.

Redox Properties and Electrochemical Characterization

Cyclic voltammetry

Anhydrous acetonitrile (0.1 M Bu₄N·PF₆, glassy carbon electrode, 100 mV s⁻¹) shows an irreversible anodic wave at Eₚₐ = +0.87 V vs Ag/AgCl attributed to phenolic oxidation (1 e⁻/1 H⁺ process) and a quasi-reversible couple at E₁⁄₂ = –1.31 V corresponding to reduction of the fluoro-substituted phenyl ring [4].

Redox eventEₚₐ / VEₚc / VΔEₚ / mVPeak ratioAssignment
Ox 1+0.87 [4]Ar–OH → Ar–O· + H⁺ + e⁻
Red 1–1.24–1.381400.92Ar–F ring π* population

Spectroelectrochemistry

In-situ UV–vis monitoring of the oxidative sweep reveals growth of a λₘₐₓ = 412 nm band characteristic of phenoxyl radicals that decays within 120 s after potential reversal, indicating limited radical stability in aprotic medium [4].

Correlation with electronic structure

Frontier-orbital analysis (TD-DFT, CAM-B3LYP/6-311+G(2d,p)) locates the HOMO on the pyridin-3-ol moiety (–5.78 eV) and the LUMO on the meta-fluorophenyl ring (–1.92 eV), consistent with the experimentally observed oxidation and reduction sites [4].

Practical implications

The anodic potential (+0.87 V) lies below that of common photocatalytic oxidants (e.g., Ru(bpy)₃³⁺, +1.28 V) enabling single-electron transfer activation pathways in photoredox cross-couplings. Conversely, the moderate reduction potential supports use as an electron acceptor in radical fluoroarylation cascades.

Integrated Physicochemical Profile

ParameterExperimental / predicted valueRelevance
Molecular weight204.20 g mol⁻¹ [2]Favours intestinal absorption
cLogP (iLOGP)2.43 [3]Optimal for CNS exposure
Topological polar surface area55.4 Ų [3]Below 90 Ų threshold for BBB penetration
Aqueous solubility (pH 7.4)0.47 mM [3]Supports low-milligram oral dosing
Melting point146 °C [1]Enables hot-melt extrusion processing
Major pKa values3.6 / 6.0 / 9.5 [3] [5]Guides salt screening
Oxidation potential+0.87 V vs Ag/AgCl [4]Compatible with photoredox catalysis

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

204.06989108 g/mol

Monoisotopic Mass

204.06989108 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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